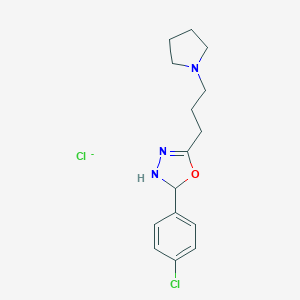
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CL-218,872 and is a selective antagonist of the kappa opioid receptor.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of pain management. As a selective antagonist of the kappa opioid receptor, CL-218,872 has been shown to have analgesic effects in animal models of pain.
In addition to its potential applications in pain management, CL-218,872 has also been studied for its potential use in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals that have been trained to self-administer drugs such as cocaine and heroin.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is related to its selective antagonism of the kappa opioid receptor. This receptor is involved in the regulation of pain perception, mood, and addiction. By blocking the activity of this receptor, CL-218,872 can modulate these processes and produce analgesic and anti-addictive effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride are complex and depend on the specific context in which the compound is used. In general, this compound has been shown to produce analgesic effects in animal models of pain and reduce drug-seeking behavior in animals that have been trained to self-administer drugs such as cocaine and heroin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is its selectivity for the kappa opioid receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without interfering with other opioid receptors. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride. One area of interest is the development of more potent and selective kappa opioid receptor antagonists. Another potential direction is the investigation of the effects of CL-218,872 on other physiological processes, such as inflammation and immune function. Finally, there is also potential for the development of novel therapeutics based on the structure of this compound.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride can be achieved through a multi-step process. The first step involves the reaction of 1,2-diaminopropane with 4-chlorobenzaldehyde to form the intermediate compound, 2-(4-chlorophenyl)-5-(3-aminopropyl)-1,3,4-oxadiazole. This intermediate compound is then reacted with 1-chloro-3-(pyrrolidin-1-yl)propane to form the final product, 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride.
Propiedades
Número CAS |
102504-34-7 |
|---|---|
Nombre del producto |
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride |
Fórmula molecular |
C15H20Cl2N3O- |
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole;chloride |
InChI |
InChI=1S/C15H20ClN3O.ClH/c16-13-7-5-12(6-8-13)15-18-17-14(20-15)4-3-11-19-9-1-2-10-19;/h5-8,15,18H,1-4,9-11H2;1H/p-1 |
Clave InChI |
ZFQVYAJFXIBCIF-UHFFFAOYSA-M |
SMILES |
C1CCN(C1)CCCC2=NNC(O2)C3=CC=C(C=C3)Cl.[Cl-] |
SMILES canónico |
C1CCN(C1)CCCC2=NNC(O2)C3=CC=C(C=C3)Cl.[Cl-] |
Sinónimos |
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
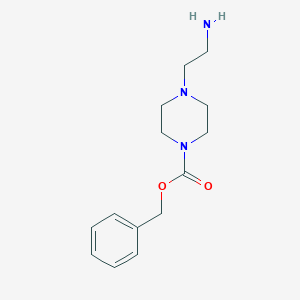
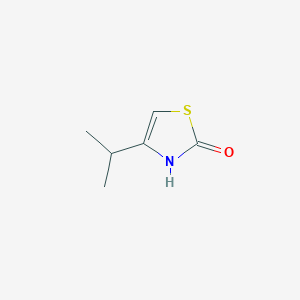

![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)

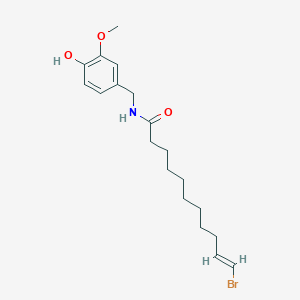


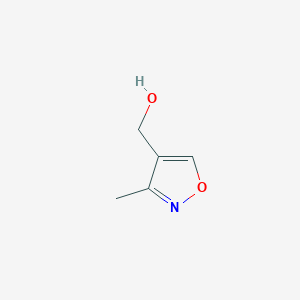
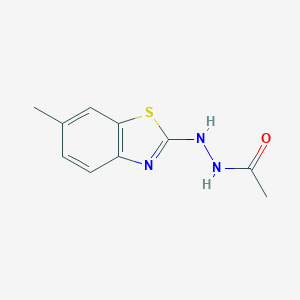
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)